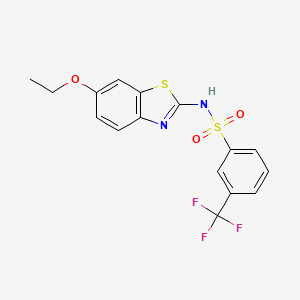
octadecyl terminated polydimethylsiloxane 20-30 cs
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecyl terminated polydimethylsiloxane 20-30 cs is a type of silicone compound characterized by its unique chemical structure. It consists of multiple polymerized dimethylsiloxane units, with octadecyl groups attached at the terminal ends. This compound is known for its hydrophobic properties and is used in various industrial and scientific applications .
Métodos De Preparación
The synthesis of octadecyl terminated polydimethylsiloxane 20-30 cs typically involves the cross-linking of hydroxyl-terminated polydimethylsiloxane with octadecyltrichlorosilane. This reaction is carried out in a solvent such as n-heptane under a nitrogen atmosphere to prevent oxidation. The reaction conditions include maintaining a temperature of around 50°C and using a catalyst to facilitate the condensation reaction, which releases hydrogen chloride as a byproduct .
Análisis De Reacciones Químicas
Octadecyl terminated polydimethylsiloxane 20-30 cs can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert silanol groups back to siloxane bonds.
Aplicaciones Científicas De Investigación
Octadecyl terminated polydimethylsiloxane 20-30 cs has a wide range of applications in scientific research:
Chemistry: It is used as a hydrophobic coating material and in the synthesis of other silicone-based compounds.
Biology: This compound is utilized in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: It is used in the formulation of medical devices and implants due to its biocompatibility and stability.
Industry: Octadecyl terminated polydimethylsiloxane 20-30 cs is employed in the production of lubricants, sealants, and adhesives, as well as in the textile industry for water-repellent coatings
Mecanismo De Acción
The mechanism of action of octadecyl terminated polydimethylsiloxane 20-30 cs involves its interaction with various molecular targets. The hydrophobic nature of the octadecyl groups allows the compound to form stable, water-repellent layers on surfaces. In biological systems, it can interact with cell membranes, enhancing the delivery of hydrophobic drugs. The silicone backbone provides flexibility and durability, making it suitable for long-term applications .
Comparación Con Compuestos Similares
Octadecyl terminated polydimethylsiloxane 20-30 cs can be compared with other similar compounds such as:
Butyl terminated polydimethylsiloxane: This compound has shorter alkyl chains, resulting in lower hydrophobicity and different physical properties.
Hexadecyl terminated polydimethylsiloxane: With slightly shorter alkyl chains, this compound has similar but less pronounced hydrophobic properties compared to octadecyl terminated polydimethylsiloxane.
Tetradecyl terminated polydimethylsiloxane: This compound has even shorter alkyl chains, leading to lower compatibility with hydrocarbon oils and different applications.
Octadecyl terminated polydimethylsiloxane 20-30 cs stands out due to its longer alkyl chains, which provide enhanced hydrophobicity and compatibility with various organic materials, making it highly versatile for multiple applications.
Propiedades
Número CAS |
128446-57-1 |
|---|---|
Fórmula molecular |
C8H7NOS |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-morpholinyl)ethyl]-2-propoxybenzamide](/img/structure/B1180023.png)
